molecular formula C22H14O2 B14177605 4-(Naphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one CAS No. 917894-71-4

4-(Naphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one

Cat. No.: B14177605
CAS No.: 917894-71-4
M. Wt: 310.3 g/mol
InChI Key: PDVLNGHGNCLJBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Naphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one is a complex organic compound that features a fused naphthalene and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one typically involves the cyclization of naphthoquinones with appropriate reagents. One common method involves the reaction of 2-hydroxy-1,4-naphthoquinones with olefins in the presence of a palladium catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the furan ring to a dihydrofuran structure.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine, nitric acid, and acyl chlorides are employed under controlled conditions to achieve selective substitution.

Major Products

Scientific Research Applications

4-(Naphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(Naphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s planar structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function. In materials science, its electronic properties are harnessed to improve the performance of electronic devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Naphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one stands out due to its unique combination of naphthalene and furan rings, which confer specific electronic and structural properties. This makes it particularly valuable in applications requiring high thermal stability and efficient charge transport, such as in OLEDs and other electronic devices .

Properties

CAS No.

917894-71-4

Molecular Formula

C22H14O2

Molecular Weight

310.3 g/mol

IUPAC Name

4-naphthalen-1-yl-3H-benzo[f][2]benzofuran-1-one

InChI

InChI=1S/C22H14O2/c23-22-19-12-15-7-2-4-10-17(15)21(20(19)13-24-22)18-11-5-8-14-6-1-3-9-16(14)18/h1-12H,13H2

InChI Key

PDVLNGHGNCLJBV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3C=C2C(=O)O1)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.